4-(1-hydroxyheptyl)phenol 4-(1-hydroxyheptyl)phenol
Brand Name: Vulcanchem
CAS No.: 106379-86-6
VCID: VC0178208
InChI:
SMILES:
Molecular Formula: C13H20O2
Molecular Weight: 208.2967

4-(1-hydroxyheptyl)phenol

CAS No.: 106379-86-6

Cat. No.: VC0178208

Molecular Formula: C13H20O2

Molecular Weight: 208.2967

* For research use only. Not for human or veterinary use.

4-(1-hydroxyheptyl)phenol - 106379-86-6

Specification

CAS No. 106379-86-6
Molecular Formula C13H20O2
Molecular Weight 208.2967

Introduction

Chemical Structure and Identification

Structural Characteristics

4-(1-Hydroxyheptyl)phenol belongs to the class of para-substituted phenols featuring a secondary alcohol functionality. The compound consists of a phenol ring with a hydroxyheptyl group attached at the para position relative to the phenolic hydroxyl group. This creates a molecule with two distinct hydroxyl groups: one attached directly to the aromatic ring (phenolic hydroxyl) and another at the first carbon position of the heptyl chain (aliphatic hydroxyl). The chemical structure presents an interesting combination of hydrophilic and hydrophobic elements in a single molecule.

Molecular Properties

The molecular formula of 4-(1-hydroxyheptyl)phenol is C₁₃H₂₀O₂, with a calculated molecular weight of approximately 208.30 g/mol. This compound would have an InChI representation similar to other para-substituted phenols but with the specific heptyl alcohol substituent. The structure can be visualized as a para-hydroxyphenyl group bonded to a 1-hydroxyheptyl moiety, creating a secondary alcohol at the connection point between these two structural elements.

Nomenclature and Alternative Names

While 4-(1-hydroxyheptyl)phenol is the systematic name according to substitutive nomenclature, the compound may also be referred to as:

  • 1-(4-Hydroxyphenyl)heptan-1-ol

  • p-(1-Hydroxyheptyl)phenol

  • 4-(1-Hydroxyheptyl)benzenol

These alternative names all describe the same chemical entity, which features the characteristic structural arrangement of a hydroxyl-bearing heptyl chain attached to a para-hydroxyphenyl unit.

Physical and Chemical Properties

Physical State and Appearance

Based on similar phenolic compounds with secondary alcohol functionalities, 4-(1-hydroxyheptyl)phenol would likely appear as a white to off-white crystalline solid at room temperature. The presence of the longer heptyl chain would likely decrease water solubility compared to shorter-chain analogs, while increasing solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Spectroscopic Characteristics

The compound would exhibit characteristic spectroscopic patterns that could be used for identification:

Table 1: Predicted Spectroscopic Properties of 4-(1-Hydroxyheptyl)phenol

Spectroscopic MethodExpected Characteristics
IR SpectroscopyStrong O-H stretching bands (3200-3600 cm⁻¹); Aromatic C=C stretching (1450-1650 cm⁻¹); C-O stretching (1000-1300 cm⁻¹)
¹H NMRAromatic protons (δ 6.5-7.5 ppm); Hydroxyl protons (δ 4.5-5.5 ppm); Methine proton adjacent to alcohol (δ 4.0-4.5 ppm); Methylene and methyl protons of heptyl chain (δ 0.8-1.8 ppm)
¹³C NMRAromatic carbons (δ 115-160 ppm); Carbon bearing hydroxyl group (δ 70-75 ppm); Aliphatic carbons (δ 14-45 ppm)
UV-VisAbsorption maxima typical of para-substituted phenols (270-290 nm)

Chemical Stability and Reactivity

The compound would feature two distinct reactive centers:

  • The phenolic hydroxyl group, which can participate in hydrogen bonding and act as an acidic proton donor

  • The secondary alcohol on the heptyl chain, which can undergo typical alcohol reactions

Both functional groups would be susceptible to oxidation, with the secondary alcohol potentially oxidizable to a ketone and the phenolic group to various quinone structures under appropriate conditions.

Synthesis Methods

Synthetic ApproachStarting MaterialsKey Conditions
Grignard Reaction4-Hydroxybenzaldehyde and hexylmagnesium bromideAnhydrous THF, -78°C to room temperature, followed by acidic workup
Reduction of Ketone4-HydroxyheptylphenoneNaBH₄ in methanol or LiAlH₄ in THF
Enzymatic Synthesisp-Vinylphenol and hexanalFerulic acid decarboxylase or similar enzymes with hydratase activity

Challenges in Synthesis

The primary challenges in synthesizing 4-(1-hydroxyheptyl)phenol include:

  • Protection of the phenolic hydroxyl group during certain reaction steps

  • Achieving stereoselectivity at the secondary alcohol position

  • Purification from reaction byproducts, particularly when using Grignard reagents

  • Potential solubility issues due to the amphiphilic nature of the molecule

Chemical Reactivity and Transformations

Functional Group Reactions

The dual hydroxyl functionalities in 4-(1-hydroxyheptyl)phenol would enable various chemical transformations:

Table 3: Potential Chemical Transformations of 4-(1-Hydroxyheptyl)phenol

Reaction TypeReagentsExpected ProductsTarget Group
OxidationPCC or Dess-Martin periodinane4-(1-Oxoheptyl)phenolSecondary alcohol
OxidationK₂Cr₂O₇/H₂SO₄ or KMnO₄Various oxidation products including quinonesBoth hydroxyl groups
EtherificationAlkyl halides, K₂CO₃Mono or dialkylated ethersEither or both hydroxyl groups
EsterificationAcyl chlorides or anhydridesCorresponding estersEither or both hydroxyl groups
DehydrationH₂SO₄, heat4-(Hept-1-en-1-yl)phenolSecondary alcohol
ReductionLiAlH₄4-HeptylphenolSecondary alcohol

Selective Reactions

The different reactivities of the phenolic and aliphatic hydroxyl groups could be exploited for selective transformations. The phenolic hydroxyl is more acidic and would react preferentially under basic conditions, while the secondary alcohol would be more nucleophilic in certain contexts. This differential reactivity could be useful in developing selective synthetic methods targeting either hydroxyl group.

Structural FeaturePotential Effect on Biological Activity
Phenolic hydroxylContributes to antioxidant activity; potential hydrogen bonding with biological targets
Secondary alcohol on heptyl chainMay form additional hydrogen bonds with receptors; influences water solubility and bioavailability
Heptyl chain lengthAffects lipophilicity, membrane permeability, and receptor interactions
Para substitution patternDetermines electronic properties of the aromatic ring; influences binding to biological targets

Toxicological Considerations

The amphiphilic nature of 4-(1-hydroxyheptyl)phenol might influence its interaction with biological membranes and cellular components. While moderate cytotoxicity might be expected based on similar phenolic compounds, comprehensive toxicological studies would be necessary to determine its safety profile for various applications.

Analytical Methods and Characterization

Chromatographic Analysis

For isolation and characterization of 4-(1-hydroxyheptyl)phenol, various chromatographic techniques would be applicable:

Table 5: Chromatographic Methods for 4-(1-Hydroxyheptyl)phenol Analysis

TechniqueStationary PhaseMobile PhaseDetection Method
HPLCC18 reversed-phaseAcetonitrile/water gradientUV detection at 280 nm
GC5% phenyl-methylpolysiloxaneTemperature program from 100-250°CFID or MS detection
TLCSilica gelHexane/ethyl acetate mixturesUV visualization and vanillin stain

Mass Spectrometry Fragmentation

In mass spectrometry, 4-(1-hydroxyheptyl)phenol would likely show characteristic fragmentation patterns including:

  • Molecular ion peak at m/z 208

  • Loss of water from the secondary alcohol (m/z 190)

  • Cleavage of the C-C bond between the aromatic ring and the heptyl chain

  • Fragments corresponding to the phenolic portion and alkyl chain portions

These fragmentation patterns could be used for identification and structural confirmation of the compound.

X-ray Crystallography

X-ray crystallographic analysis could provide definitive information about the three-dimensional structure of 4-(1-hydroxyheptyl)phenol, including bond angles, lengths, and the spatial arrangement of the hydroxyl groups. This information would be valuable for understanding structure-activity relationships and potential interactions with biological targets.

Industry SectorPotential ApplicationRelevant Property
PharmaceuticalsIntermediate in drug synthesisDual functionality, potential biological activity
Polymer ChemistryMonomer for specialty polymersBifunctional structure
CosmeticsAntioxidant in formulationsFree radical scavenging ability
Food PreservationNatural preservativePotential antimicrobial properties
Materials ScienceSurface-active agentAmphiphilic structure

Comparison with Related Compounds

The properties of 4-(1-hydroxyheptyl)phenol would likely differ from those of related compounds with shorter or longer alkyl chains:

Table 7: Predicted Comparative Properties with Related Compounds

CompoundRelative LipophilicityWater SolubilityMembrane Interaction
4-(1-Hydroxyethyl)phenolLowerHigherWeaker
4-(1-Hydroxyheptyl)phenolModerateModerateModerate
4-(1-Hydroxydecyl)phenolHigherLowerStronger

Future Research Directions

Several promising research directions for 4-(1-hydroxyheptyl)phenol include:

  • Development of stereoselective synthetic routes to produce optically pure enantiomers

  • Comprehensive evaluation of biological activities, particularly antioxidant and antimicrobial properties

  • Investigation of structure-activity relationships by systematic modification of the heptyl chain length

  • Exploration of the compound's potential as a building block for more complex bioactive molecules

  • Assessment of environmental fate and biodegradability due to the phenolic structure

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